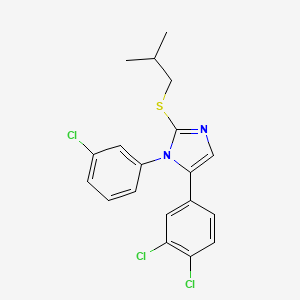

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole is a complex organic compound characterized by the presence of chlorophenyl and dichlorophenyl groups attached to an imidazole ring

Vorbereitungsmethoden

The synthesis of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazole ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups. The isobutylthio group is then attached through a substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl groups, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

- Building Block: The compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows for further modifications that can lead to novel compounds with enhanced properties.

Biological Interactions

- Biochemical Studies: Due to its ability to interact with various biological molecules, this compound is useful in studying biochemical pathways. It can bind to specific enzymes or receptors, providing insights into their mechanisms and potential therapeutic targets .

Pharmacological Potential

- Therapeutic Agent: Ongoing research is investigating its potential as a therapeutic agent. Preliminary studies suggest that the compound may target specific enzymes or receptors involved in disease processes, indicating possible applications in drug development.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole can be compared with other compounds that have similar structural features, such as:

1-(3-chlorophenyl)-2-(3,4-dichlorophenyl)ethane: This compound shares the chlorophenyl and dichlorophenyl groups but differs in the central structure.

1-(3-chlorophenyl)-3-(3,4-dichlorophenyl)propane: Similar in having chlorophenyl and dichlorophenyl groups, but with a different carbon chain length.

1-(3-chlorophenyl)-4-(3,4-dichlorophenyl)butane: Another compound with similar groups but a longer carbon chain.

Biologische Aktivität

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(isobutylthio)-1H-imidazole is a synthetic compound belonging to the imidazole class, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in anti-inflammatory and antimicrobial domains.

- Molecular Formula : C16H15Cl2N3S

- Molecular Weight : 351.27 g/mol

- CAS Number : 1049799-88-3

- Structure : The compound features a complex structure with dichlorophenyl and chlorophenyl substituents, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. In a study evaluating various imidazole compounds, it was found that those with chlorophenyl substitutions showed enhanced anti-inflammatory effects. For instance, compounds similar to this compound demonstrated inhibition rates of up to 83% in rat paw edema models, surpassing the standard drug indomethacin, which had an inhibition rate of 71.56% .

| Compound | Inhibition Rate (%) | Standard Drug (Indomethacin) |

|---|---|---|

| This compound | 83.40% | 71.56% |

| Other derivatives (e.g., 4c) | 53.90% | - |

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against various bacterial strains such as E. coli, S. aureus, and Bacillus subtilis. The antibacterial activity was assessed using the agar diffusion method, where the compound exhibited significant inhibition zones comparable to standard antibiotics like Ofloxacin.

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (Ofloxacin) |

|---|---|---|

| E. coli | 67 mm | 70 mm |

| S. aureus | 62 mm | 65 mm |

Antifungal Activity

In addition to its antibacterial properties, the compound demonstrated antifungal activity against Candida albicans, with inhibition rates reaching up to 75%. This positions it as a potential candidate for treating fungal infections.

Case Studies

Several studies have synthesized derivatives of imidazole and assessed their biological activities:

- Study on Anti-inflammatory Effects : In one study, derivatives similar to the compound were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema in rats. The results indicated a strong correlation between chlorinated phenyl groups and increased anti-inflammatory activity .

- Antimicrobial Screening : Another study focused on the antimicrobial efficacy of various imidazole derivatives against clinically relevant pathogens. The results showed that compounds with similar structural features to this compound had notable antibacterial and antifungal activities .

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-(2-methylpropylsulfanyl)imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N2S/c1-12(2)11-25-19-23-10-18(13-6-7-16(21)17(22)8-13)24(19)15-5-3-4-14(20)9-15/h3-10,12H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNYFORKWUCSBTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.